REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH3:1][S:2][c:3]1[n:4][cH:5][n:6][c:7](-[c:9]2[n:10][cH:11][cH:12][cH:13][cH:14]2)[n:8]1.[NH2:16][NH2:17].[OH2:15]>>[c:3]1([NH:16][NH2:17])[n:4][cH:5][n:6][c:7](-[c:9]2[n:10][cH:11][cH:12][cH:13][cH:14]2)[n:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CSc1ncnc(-c2ccccn2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncnc(-c2ccccn2)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
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product
|
Smiles
|
NNc1ncnc(-c2ccccn2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |